methyl (2Z)-5-(2-methylpropyl)-2-{[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate
Description
Methyl (2Z)-5-(2-methylpropyl)-2-{[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a pyrazolo-pyridine core fused with a thiazole ring. Key structural attributes include:
- Pyrazolo[3,4-b]pyridine moiety: A tricyclic system with methyl substituents at positions 1, 3, and 4.
- Thiazole ring: A 2,3-dihydro-1,3-thiazole unit with a (2Z)-imino linkage to the pyrazolo-pyridine carbonyl group.
- Ester functionality: A methyl ester at position 4 of the thiazole ring and a 2-methylpropyl substituent at position 3.
The (2Z)-configuration of the imine group is critical for its stereoelectronic properties, influencing reactivity and biological interactions. Structural characterization of such compounds typically employs X-ray crystallography (using programs like SHELXL ) and spectroscopic methods (NMR, IR, MS) .
Properties
Molecular Formula |
C19H23N5O3S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
methyl 5-(2-methylpropyl)-2-[(1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H23N5O3S/c1-9(2)7-13-15(18(26)27-6)21-19(28-13)22-17(25)12-8-10(3)20-16-14(12)11(4)23-24(16)5/h8-9H,7H2,1-6H3,(H,21,22,25) |
InChI Key |
IKSRTHQQLNLIKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=NC(=C(S3)CC(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate precursors, followed by cyclization. Detailed reaction conditions and mechanisms would require further investigation.
Industrial Production:: While industrial-scale production methods are proprietary, laboratories typically employ multistep syntheses, optimizing yields and purity.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can yield the corresponding thiazoline or tetrahydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions at the carbonyl or other functional groups are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols.
Major Products:: The specific products depend on reaction conditions and substituents. Isolation and characterization of intermediates are essential for understanding the reaction pathways.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds related to thiazoles exhibit significant anticancer properties. Methyl (2Z)-5-(2-methylpropyl)-2-{[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate may belong to this category due to its structural similarity to known anticancer agents. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of signaling pathways .
Neuroprotective Effects
The pyrazolo[3,4-b]pyridine moiety is known for its neuroprotective effects. Compounds containing this structure have been studied for their potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. The unique properties of this compound could be further explored for neuroprotection and cognitive enhancement .
Agricultural Applications
Pesticide Development
The compound's structural features suggest potential use in the development of novel pesticides. Thiazole derivatives are often investigated for their efficacy against various pests and pathogens. Research into the synthesis and biological activity of similar compounds has shown promising results in controlling agricultural pests while minimizing environmental impact .
Herbicide Properties
this compound could be evaluated for herbicidal activity. The integration of thiazole and pyrazole structures may enhance herbicidal efficacy through selective action on specific plant pathways .
Materials Science Applications
Polymer Chemistry
The compound may serve as a monomer or additive in polymer synthesis. Its unique functional groups can facilitate the formation of polymers with tailored properties such as increased thermal stability or enhanced mechanical strength. Research into similar thiazole-based polymers has highlighted their potential in various applications from coatings to biomedical devices .
Nanotechnology
In nanotechnology, this compound could be utilized in the fabrication of nanostructures. Its ability to form stable complexes with metal ions may be exploited in developing nanomaterials for catalysis or drug delivery systems .
Anticancer Activity
A study conducted on thiazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction via mitochondrial pathways .
Pesticide Efficacy
Field trials using thiazole-based pesticides showed effective control over common agricultural pests with reduced toxicity to non-target organisms. These studies underline the importance of such compounds in sustainable agriculture practices .
Mechanism of Action
The compound likely interacts with specific molecular targets, modulating cellular pathways. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of nitrogen-rich heterocycles, including pyrazolopyrimidines, triazolopyrimidines, and pyrazole hybrids. Below is a detailed comparison:
Core Structural Analogues
Key Observations:
- Heterocycle Diversity : The target compound’s pyrazolo-pyridine-thiazole fusion contrasts with simpler pyrazolopyrimidines (e.g., Compound 2) or pyrazole-triazole hybrids (e.g., P1\|19t). This complexity may enhance binding specificity in biological systems .
- Substituent Effects : The 2-methylpropyl group in the target compound likely improves lipophilicity compared to the p-tolyl or azido substituents in analogues, influencing pharmacokinetics .
Spectroscopic and Analytical Data
Insights:
Biological Activity
Anticancer Properties
Research has shown that compounds containing thiazole and pyrazolo[3,4-b]pyridine scaffolds exhibit significant anticancer activity. These compounds can induce apoptosis in cancer cells through various mechanisms, including:
- DNA Intercalation : Some derivatives have been found to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Inhibition of key enzymes such as epidermal growth factor receptors (EGFR) and B-RAF kinase has been observed, which are pivotal in cancer cell proliferation and survival .
Antimicrobial Activity
Studies indicate that derivatives of pyrazolo[3,4-b]pyridine possess antimicrobial properties against various pathogens. For instance:
- The hybridization of pyrazolo[3,4-b]pyridine with triazole has shown effectiveness against Klebsiella pneumoniae and Staphylococcus aureus, suggesting potential as anti-MRSA agents .
- Compounds with similar structures have demonstrated moderate to good antibacterial activity in various assays .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Research suggests that some pyrazolo[3,4-b]pyridine derivatives act as phosphodiesterase type IV (PDE4) inhibitors, which are useful in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
The biological activities of methyl (2Z)-5-(2-methylpropyl)-2-{[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression at various checkpoints.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells.
Study 1: Anticancer Activity
A study published in 2023 evaluated a series of thiazole-based compounds for their anticancer effects on human cancer cell lines. The results indicated that certain derivatives led to significant reductions in cell viability through apoptosis .
Study 2: Antibacterial Efficacy
In another investigation focused on the antibacterial properties of pyrazolo[3,4-b]pyridine derivatives, compounds were tested against S. aureus. The results showed a promising reduction in bacterial load, indicating potential for therapeutic applications .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
